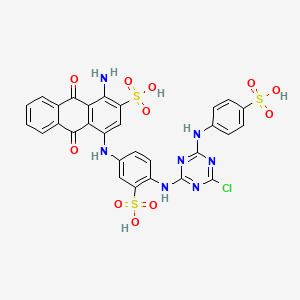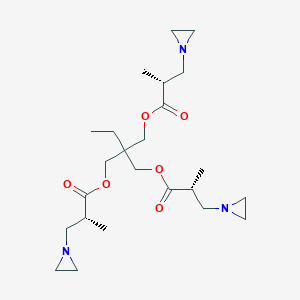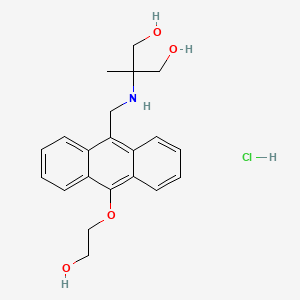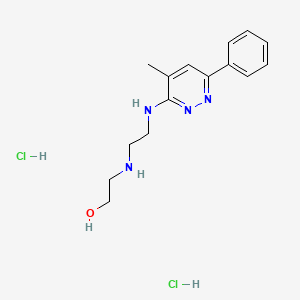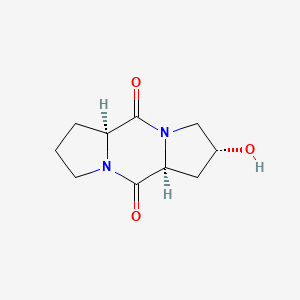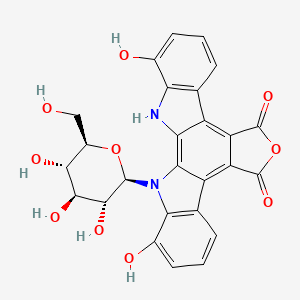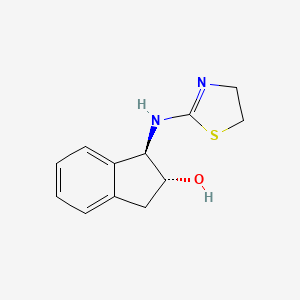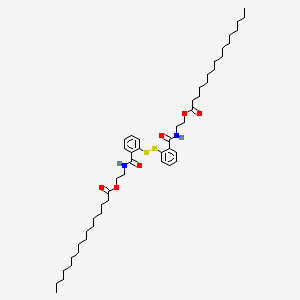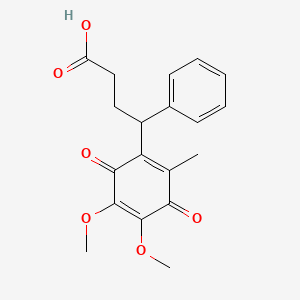
gamma-(4,5-Dimethoxy-3,6-dioxo-2-methyl-1,4-cyclohexadien-1-yl)benzenebutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gamma-(4,5-Dimethoxy-3,6-dioxo-2-methyl-1,4-cyclohexadien-1-yl)benzenebutanoic acid is a complex organic compound with a unique structure that includes a cyclohexadienone ring substituted with methoxy groups and a benzenebutanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of gamma-(4,5-Dimethoxy-3,6-dioxo-2-methyl-1,4-cyclohexadien-1-yl)benzenebutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexadienone ring: This can be achieved through a series of oxidation and substitution reactions, starting from a suitable aromatic precursor.
Introduction of methoxy groups: Methoxylation is typically carried out using methanol and a strong acid catalyst.
Formation of the benzenebutanoic acid moiety: This involves the coupling of the cyclohexadienone intermediate with a benzenebutanoic acid derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Gamma-(4,5-Dimethoxy-3,6-dioxo-2-methyl-1,4-cyclohexadien-1-yl)benzenebutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyclohexadienone ring to a more saturated structure.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclohexanol derivatives.
Applications De Recherche Scientifique
Gamma-(4,5-Dimethoxy-3,6-dioxo-2-methyl-1,4-cyclohexadien-1-yl)benzenebutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antioxidant and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of gamma-(4,5-Dimethoxy-3,6-dioxo-2-methyl-1,4-cyclohexadien-1-yl)benzenebutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mitoquinone mesylate: A compound with a similar cyclohexadienone structure, used as a mitochondria-targeted antioxidant.
BGP-15: Another compound with related structural features, studied for its potential therapeutic effects.
Uniqueness
Gamma-(4,5-Dimethoxy-3,6-dioxo-2-methyl-1,4-cyclohexadien-1-yl)benzenebutanoic acid is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its structural features allow for a wide range of chemical modifications, making it a versatile compound for research and development.
Propriétés
Numéro CAS |
103186-08-9 |
|---|---|
Formule moléculaire |
C19H20O6 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
4-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-4-phenylbutanoic acid |
InChI |
InChI=1S/C19H20O6/c1-11-15(17(23)19(25-3)18(24-2)16(11)22)13(9-10-14(20)21)12-7-5-4-6-8-12/h4-8,13H,9-10H2,1-3H3,(H,20,21) |
Clé InChI |
LTZWZLMNYYAVLP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C(CCC(=O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


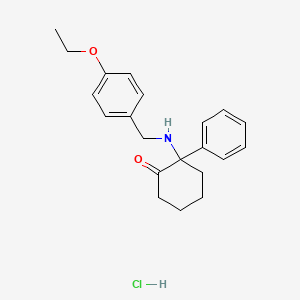
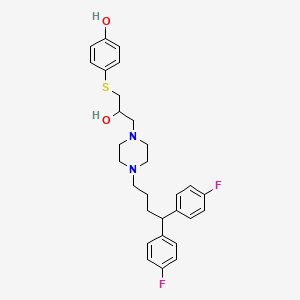
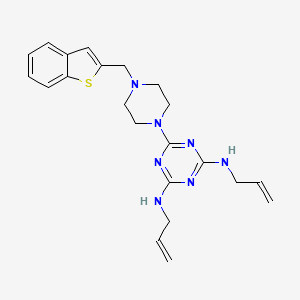
![(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12783295.png)


